molecular formula C12H12N2O5S B2500738 phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate CAS No. 869070-39-3

phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate

Cat. No.: B2500738
CAS No.: 869070-39-3
M. Wt: 296.3
InChI Key: QJDFIELPDVVWKB-UHFFFAOYSA-N
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Description

Phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate is an organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, two methyl groups, and a sulfonate group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted urea with a diketone in the presence of a sulfonating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate can be compared with other similar compounds, such as:

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound also contains a pyridine ring and exhibits similar chemical reactivity.

    1,3-Dimethyl-2,3-dihydro-1H-benzimidazole derivatives: These compounds share structural similarities and may exhibit comparable biological activities.

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar core structure and are studied for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-13-8-10(11(15)14(2)12(13)16)20(17,18)19-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDFIELPDVVWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324979
Record name phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869070-39-3
Record name phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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